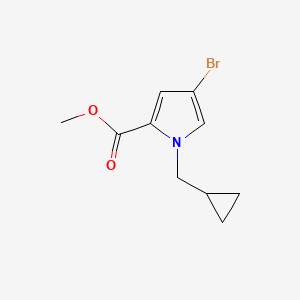

methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate

Description

Methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a bromine atom at the 4-position, a cyclopropylmethyl group at the nitrogen atom, and a methyl ester at the 2-position. Its molecular formula is C₁₀H₁₂BrNO₂, with an average molecular weight of 257.08 g/mol (calculated from atomic masses). The compound’s structure combines a pyrrole core with functional groups that influence its physicochemical and reactivity profiles. The methyl ester enhances lipophilicity compared to free carboxylic acids, making it suitable for drug discovery intermediates .

Properties

IUPAC Name |

methyl 4-bromo-1-(cyclopropylmethyl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10(13)9-4-8(11)6-12(9)5-7-2-3-7/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWICBWMQPALYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1CC2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate typically follows a multi-step synthetic route that includes:

- Construction of the pyrrole core with appropriate substitution.

- Selective bromination at the 4-position of the pyrrole ring.

- N-alkylation of the pyrrole nitrogen with cyclopropylmethyl moiety.

- Esterification or maintenance of the methyl carboxylate group at position 2.

This sequence ensures regioselective functionalization while preserving the ester group.

Detailed Preparation Steps

Step 1: Synthesis of Methyl 4-Bromo-1H-Pyrrole-2-Carboxylate

- Starting from methyl 1H-pyrrole-2-carboxylate, bromination is performed to introduce the bromine atom at the 4-position.

- Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.

- The reaction is often conducted in an inert solvent such as dichloromethane or chloroform at low temperature to avoid polybromination.

Step 2: N-Alkylation with Cyclopropylmethyl Bromide

- The N-alkylation of the pyrrole nitrogen is achieved by reacting methyl 4-bromo-1H-pyrrole-2-carboxylate with cyclopropylmethyl bromide.

- A base such as potassium carbonate or sodium hydride is used to deprotonate the pyrrole nitrogen, facilitating nucleophilic substitution.

- The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 60–80°C).

- The product is purified by column chromatography or recrystallization.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), 1 equiv | Dichloromethane | 0°C to RT | 2–4 hours | 75–85 | Controlled addition to avoid overbromination |

| N-Alkylation | Cyclopropylmethyl bromide, K2CO3 (2 equiv) | DMF | 60–80°C | 12–24 hours | 65–80 | Base-mediated nucleophilic substitution |

| Purification | Silica gel chromatography or recrystallization | - | - | - | - | Solvent system: ethyl acetate/petroleum ether |

Alternative Synthetic Approaches

- Palladium-Catalyzed Cross-Coupling: A method involving palladium-catalyzed coupling of methyl 4-bromo-1H-pyrrole-2-carboxylate with cyclopropylmethyl boronic acid or derivatives can be employed. This approach allows milder conditions and potentially higher selectivity but requires palladium catalysts and ligands.

- Direct Cyclopropylmethylation of Pyrrole Derivatives: Some patents describe the use of cyclopropylmethyl halides with pyrrole derivatives under phase-transfer catalysis or microwave-assisted conditions to enhance reaction rates and yields.

Research Findings and Optimization

- The regioselective bromination of methyl pyrrole carboxylates is critical; excess brominating agent or elevated temperature can lead to polybrominated by-products, reducing yield and complicating purification.

- N-alkylation efficiency depends on the choice of base and solvent; strong bases like sodium hydride provide higher conversion but require strict anhydrous conditions.

- Purification by chromatography is necessary to separate unreacted starting materials and side products.

- The cyclopropylmethyl group introduces steric hindrance, which can affect reaction kinetics; thus, prolonged reaction times or increased temperature may be needed.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Bromination + N-Alkylation | NBS, cyclopropylmethyl bromide, K2CO3 | Straightforward, widely used | Requires careful control of bromination | 65–85 |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, cyclopropylmethyl boronic acid | Milder conditions, selective | Expensive catalysts, ligand complexity | 70–90 |

| Phase-Transfer Catalysis | Cyclopropylmethyl halide, PTC | Faster reaction, less base needed | Limited substrate scope | 60–75 |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of 4-azido-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate or 4-thio-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate.

Oxidation: Formation of pyrrole-2,3-diones.

Reduction: Formation of 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-methanol.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate has been identified as a promising candidate for antibacterial applications. Research indicates that compounds of this class can act as inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. These properties suggest that the compound may be effective against various gram-positive and gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli .

Pharmaceutical Formulations

The compound can be utilized in the development of pharmaceutical formulations aimed at treating bacterial infections. Its ability to inhibit critical bacterial enzymes positions it as a potential broad-spectrum antibiotic agent. The formulation may include various delivery methods such as oral, topical, or parenteral routes .

Case Studies and Research Findings

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several pyrrole derivatives, including methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate. The results demonstrated significant activity against both gram-positive and gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating its potential as a lead compound for antibiotic development .

Case Study: Structure-Activity Relationship (SAR) Analysis

Research focusing on the structure-activity relationship of pyrrole derivatives revealed that modifications to the cyclopropylmethyl group significantly influenced antibacterial potency. This insight suggests that further optimization of this compound could enhance its therapeutic effectiveness against resistant bacterial strains .

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards its target. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate with structurally analogous pyrrole derivatives, focusing on molecular features, synthesis, and reactivity.

Structural and Molecular Comparisons

Key Observations:

- Halogen Differences : Bromine (atomic radius 1.85 Å) vs. chlorine (0.99 Å) affects electronic properties and cross-coupling reactivity. Bromine’s larger size facilitates oxidative addition in palladium-catalyzed reactions .

- Ester Groups : Methyl esters (e.g., target compound) are less lipophilic than ethyl esters but more hydrolytically stable than free acids .

Physicochemical and Reactivity Profiles

- Reactivity :

- Thermal Stability : Methyl esters generally exhibit higher stability than ethyl esters under acidic conditions, as seen in related pyrrole derivatives .

Biological Activity

Methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate (CAS No. 1445876-54-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate is with a molecular weight of 258.11 g/mol. The compound features a pyrrole ring substituted with a bromine atom and a cyclopropylmethyl group, which contributes to its unique biological activity.

Research indicates that methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Its structural similarity to other biologically active compounds suggests potential interactions with dopamine receptors, particularly the D3 subtype, which is linked to neuropsychiatric disorders .

Selectivity and Potency

Studies have demonstrated that compounds within the pyrrole class exhibit selectivity towards specific receptors. For instance, the structural modifications in methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate may enhance its affinity for certain G-protein coupled receptors (GPCRs), leading to significant biological effects such as neuroprotection and modulation of neurotransmitter release .

Neuroprotective Effects

One notable study examined the neuroprotective effects of related pyrrole compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate cell death in dopaminergic neurons, which is crucial for developing treatments for conditions like Parkinson's disease . The mechanism appears to involve the modulation of oxidative stress pathways and apoptosis.

Anticancer Activity

Another area of interest is the anticancer potential of methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate. Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These effects are hypothesized to be mediated by interference with signaling pathways critical for cancer cell survival .

Data Tables

The following table summarizes key findings related to the biological activity of methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate:

| Study | Biological Activity | Mechanism | Outcome |

|---|---|---|---|

| [Neuroprotection Study] | Neuroprotective effects on dopaminergic neurons | Modulation of oxidative stress | Reduced cell death |

| [Anticancer Study] | Inhibition of tumor cell proliferation | Apoptosis induction | Decreased tumor growth |

| [Receptor Binding Study] | Selectivity towards D3 dopamine receptor | GPCR interaction | Enhanced receptor activation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via alkylation of a pyrrole precursor. For example, Cs₂CO₃-mediated N-alkylation of ethyl 4-bromo-1H-pyrrole-2-carboxylate with cyclopropylmethyl halides in DMF at 60–80°C (6–8 hours) is a standard approach . Key intermediates are characterized by ESI-MS and NMR (¹H/¹³C) to confirm regioselectivity and purity. TLC (hexane/EtOAc) monitors reaction progress .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction is employed, with data processed using SHELX (e.g., SHELXL for refinement and SHELXS for structure solution). Anisotropic displacement parameters are modeled, and hydrogen bonding networks are analyzed via ORTEP-3 for visualization . Validation tools like PLATON check for disorders and twinning .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodology : Solubility is tested in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (CHCl₃). Stability studies under varying pH (1–13) and temperatures (4–40°C) are conducted via HPLC-UV to assess degradation. Hydrolytic susceptibility of the ester group is monitored .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of bromination and cyclopropane substitution in this pyrrole derivative?

- Methodology : DFT calculations (e.g., Gaussian 16) predict bromination at the 4-position due to electron-withdrawing effects of the ester group. Cyclopropylmethyl substitution at N1 is sterically favored over bulkier groups, confirmed by comparing reaction yields with alternative alkyl halides .

Q. What challenges arise in resolving crystallographic disorder in the cyclopropylmethyl moiety, and how are they addressed?

- Methodology : High-resolution data (d < 0.8 Å) and SHELXD’s dual-space algorithms help model disordered cyclopropane rings. Multi-component refinement and geometric restraints (e.g., C–C bond distances) improve accuracy. Hirshfeld surface analysis quantifies intermolecular contacts .

Q. How do hydrogen-bonding motifs in the crystal lattice affect supramolecular assembly?

- Methodology : Graph set analysis (Bernstein’s notation) identifies recurring motifs like dimers from N–H···O interactions. Hirshfeld surfaces quantify contributions of H-bonding (≈25%) vs. van der Waals interactions (≈60%) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are structure-activity relationships (SAR) optimized?

- Methodology : Antimicrobial activity is tested via MIC assays against Gram-positive/negative strains. SAR studies modify the cyclopropylmethyl group (e.g., fluorinated analogs) to enhance membrane penetration. Docking simulations (AutoDock Vina) predict binding to bacterial enoyl-ACP reductase .

Q. Can transition-metal-catalyzed cross-coupling reactions replace traditional alkylation methods for N-substitution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.